molecular formula C6H10N4O3S2 B14261024 N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine CAS No. 253197-61-4

N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine

Cat. No.: B14261024
CAS No.: 253197-61-4
M. Wt: 250.3 g/mol
InChI Key: ADUNXDIFVYGELB-VKHMYHEASA-N
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Description

N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine is a complex organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine typically involves the reaction of L-cysteine with a carbamothioylhydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the product. Purification steps, such as crystallization or chromatography, are employed to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide-linked dimers, while substitution reactions can yield various derivatives with modified functional groups.

Scientific Research Applications

N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to study metal complexes and their properties.

    Biology: The compound is investigated for its potential as an antioxidant and its role in redox biology.

    Medicine: Research explores its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It may also modulate redox-sensitive signaling pathways, influencing cellular processes such as apoptosis and inflammation. Additionally, its ability to chelate metal ions can inhibit the activity of metalloenzymes involved in disease progression.

Comparison with Similar Compounds

N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include:

    N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    Thiosemicarbazones: A class of compounds with diverse biological activities, including antiviral and anticancer properties.

    L-Cysteine: An amino acid with antioxidant properties and a precursor to glutathione.

The uniqueness of this compound lies in its combined features of thiosemicarbazone and L-cysteine, offering a distinct set of chemical and biological properties.

Properties

CAS No.

253197-61-4

Molecular Formula

C6H10N4O3S2

Molecular Weight

250.3 g/mol

IUPAC Name

(2R)-2-[[2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C6H10N4O3S2/c7-6(15)10-8-1-4(11)9-3(2-14)5(12)13/h1,3,14H,2H2,(H,9,11)(H,12,13)(H3,7,10,15)/t3-/m0/s1

InChI Key

ADUNXDIFVYGELB-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)C=NNC(=S)N)S

Canonical SMILES

C(C(C(=O)O)NC(=O)C=NNC(=S)N)S

Origin of Product

United States

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